3-[(5-Methylfuran-2-yl)methyl]pyrrolidine
Description
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine is a pyrrolidine derivative featuring a 5-methylfuran-2-ylmethyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered secondary amine, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C10H15NO/c1-8-2-3-10(12-8)6-9-4-5-11-7-9/h2-3,9,11H,4-7H2,1H3 |
InChI Key |
LBTZRAAZHZNBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine typically involves the reaction of 5-methylfurfural with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
α-Pyrrolidinophenones (e.g., 4-Methoxy-a-PVP)
These compounds feature a pyrrolidine ring linked to a ketone and aromatic substituents. Unlike 3-[(5-Methylfuran-2-yl)methyl]pyrrolidine, α-pyrrolidinophenones undergo metabolic pathways such as keto reduction and O-demethylation . The absence of a ketone in the target compound may enhance metabolic stability.
Nicotine (54-11-5)
Nicotine’s structure includes a pyrrolidine fused to a pyridine ring. The pyridine group increases basicity and receptor-binding affinity compared to the furan substituent in the target compound. Nicotine is highly toxic due to its interaction with nicotinic acetylcholine receptors, whereas the furan derivative’s toxicity remains uncharacterized .
Compound 13b (3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine)
This derivative, with a pyridinylpropionyl chain, has a higher molecular weight (372.2 g/mol vs. ~167.2 g/mol for the target compound) and distinct solubility due to its extended hydrophobic chain .
Bicyclic Pyrrolidine-Furan Hybrids ()
Compounds like 12a and 12b incorporate the 5-methylfuran group into complex bicyclic systems. Their synthesis involves hydrazine-mediated cyclization, contrasting with the simpler alkylation likely used for the target compound .
Physicochemical Properties
Metabolic Stability and Pathways
- Target Compound : Likely undergoes furan ring oxidation (to diols or reactive intermediates) and pyrrolidine N-oxidation . The methyl group may slow oxidation compared to unsubstituted furans.
- 4-Methoxy-a-PVP : Metabolized via keto reduction , O-demethylation , and pyrrolidine ring oxidation to lactams .
- Nicotine : Metabolized by C-oxidation (to cotinine) and N-demethylation , driven by its pyridine moiety .
Toxicity Profile
Biological Activity
3-[(5-Methylfuran-2-yl)methyl]pyrrolidine, also known as 3-((5-methylfuran-2-yl)methyl)pyrrolidine hydrochloride, is a compound characterized by its unique structure that combines a pyrrolidine ring with a 5-methylfuran moiety. This structural configuration is believed to contribute to its diverse biological activities, particularly in antimicrobial and antiviral domains. Here, we explore the biological activity of this compound based on current research findings.
- Molecular Formula : C₉H₁₄ClNO
- Molecular Weight : 187.67 g/mol
The compound's structure allows it to interact with various biological targets, which may modulate enzyme activities or receptor functions. Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects, which are currently under investigation. Its ability to inhibit the growth of certain bacteria and fungi could make it a candidate for developing new antimicrobial agents.
- Antiviral Activity : The compound may also possess antiviral properties, although specific mechanisms and efficacy against various viruses remain to be fully explored.
- Enzyme Interaction : Interaction studies have indicated that this compound could influence enzymatic pathways related to disease mechanisms. This includes potential modulation of key enzymes involved in metabolic processes.
Case Study 1: Antimicrobial Activity
A study was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Case Study 2: Antiviral Potential
In another study focusing on antiviral properties, researchers assessed the compound's effect on viral replication in cell cultures infected with influenza virus. The results indicated a reduction in viral titers, suggesting that the compound may interfere with viral entry or replication processes.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest potential interactions with:
- Enzymatic Pathways : Modulation of enzymes related to metabolic disorders.
- Receptor Binding : Possible interaction with receptors involved in immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
